2-Chloro-5-(cyclopropylmethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(cyclopropylmethyl)phenol is an organic compound with the molecular formula C10H11ClO It is a chlorinated phenol derivative, characterized by the presence of a chlorine atom at the 2-position and a cyclopropylmethyl group at the 5-position of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(cyclopropylmethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 2-chlorophenol with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(cyclopropylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Cyclopropylmethylphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-(cyclopropylmethyl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(cyclopropylmethyl)phenol involves its interaction with cellular membranes and proteins. The hydroxyl group of the phenol can form hydrogen bonds with proteins, disrupting their structure and function. The chlorine atom and cyclopropylmethyl group contribute to the compound’s lipophilicity, allowing it to integrate into lipid membranes and disrupt their integrity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylphenol: Similar structure but with a methyl group instead of a cyclopropylmethyl group.
5-Chloro-2-methylphenol: Similar structure but with the positions of the chlorine and methyl groups reversed.
2-Chloro-4-methylphenol: Similar structure with the methyl group at the 4-position.
Uniqueness
2-Chloro-5-(cyclopropylmethyl)phenol is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C10H11ClO |
---|---|
Molecular Weight |
182.64 g/mol |
IUPAC Name |
2-chloro-5-(cyclopropylmethyl)phenol |
InChI |
InChI=1S/C10H11ClO/c11-9-4-3-8(6-10(9)12)5-7-1-2-7/h3-4,6-7,12H,1-2,5H2 |
InChI Key |
HOZNAIWPSIFFNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=CC(=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.